BenchChemオンラインストアへようこそ!

3-Bromo-5-fluoro-2-iodobenzotrifluoride

Sequential cross-coupling Orthogonal reactivity C–I vs C–Br chemoselectivity

3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS 1027511-93-8; IUPAC: 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene) is a tetra-substituted aromatic building block bearing three distinct halogen substituents—bromine, iodine, and fluorine—together with a trifluoromethyl (-CF₃) group on a single benzene ring. It is classified as a halogenated benzotrifluoride derivative within the broader category of organofluorine building blocks and is supplied as a light-brown solid powder with a molecular formula of C₇H₂BrF₄I and molecular weight of 368.89 g/mol.

Molecular Formula C7H2BrF4I
Molecular Weight 368.89 g/mol
CAS No. 1027511-93-8
Cat. No. B1521411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-iodobenzotrifluoride
CAS1027511-93-8
Molecular FormulaC7H2BrF4I
Molecular Weight368.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)I)Br)F
InChIInChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H
InChIKeyAXNJIWJQGUCDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS 1027511-93-8): Procurement-Ready Trihalogenated Benzotrifluoride Building Block for Orthogonal Cross-Coupling


3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS 1027511-93-8; IUPAC: 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene) is a tetra-substituted aromatic building block bearing three distinct halogen substituents—bromine, iodine, and fluorine—together with a trifluoromethyl (-CF₃) group on a single benzene ring . It is classified as a halogenated benzotrifluoride derivative within the broader category of organofluorine building blocks and is supplied as a light-brown solid powder with a molecular formula of C₇H₂BrF₄I and molecular weight of 368.89 g/mol . Commercial availability spans multiple global suppliers at purity grades of 95% and 98% (GC), with MDL registry number MFCD09800680 . Its defining structural feature is the co-occurrence of iodine (C–I) and bromine (C–Br) bonds at the 2- and 3-positions of the ring, respectively, which enables chemoselective, sequential cross-coupling reactions—a capability absent in mono- or dihalogenated analogs .

Why Generic Benzotrifluoride Building Blocks Cannot Replace 3-Bromo-5-fluoro-2-iodobenzotrifluoride in Precision Synthesis


Substituting 3-bromo-5-fluoro-2-iodobenzotrifluoride with a structurally similar but non-identical benzotrifluoride derivative—such as 3-bromo-2-iodobenzotrifluoride (CAS 85977-23-7, lacking the 5-fluoro substituent) or 5-bromo-2-iodobenzotrifluoride (CAS 364-12-5, lacking both the 3-fluoro and the specific Br/I spatial arrangement)—fundamentally alters the steric and electronic landscape of the aromatic ring . The 5-fluoro substituent is not a spectator group; it exerts an electron-withdrawing inductive effect that modifies the reactivity of both the iodine and bromine leaving groups, influencing oxidative addition rates at palladium(0) and nickel(0) catalysts [1]. Moreover, the specific 1,2,3,5-tetrasubstitution pattern creates a unique steric environment where the iodine at C-2 is flanked by a trifluoromethyl group (C-1) and a bromine (C-3), while the fluorine at C-5 provides a remote electronic tuning handle. Replacement with an isomer such as 4-bromo-3-fluoro-5-iodobenzotrifluoride (CAS 1936246-32-0), which positions iodine at C-5 rather than C-2, can lead to divergent regiochemical outcomes in subsequent cross-coupling steps, thereby compromising synthetic route fidelity . These differences are not academic; they translate directly into altered reaction yields, selectivity, and the structural integrity of downstream intermediates in pharmaceutical and agrochemical synthesis programs .

Quantitative Differentiation Evidence for 3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS 1027511-93-8) Against Closest Structural Analogs


Orthogonal Dihalogen Substitution Pattern: Iodine at C-2 and Bromine at C-3 Enable Programmable Sequential Cross-Coupling Unavailable in Mono- or Non-Ortho-Dihalogenated Analogs

The target compound uniquely positions iodine ortho to the trifluoromethyl group (C-2) and bromine meta to CF₃ (C-3), creating two covalently distinct carbon–halogen bonds on the same ring. Under standard Pd(0)-catalyzed Suzuki-Miyaura conditions, aryl iodides undergo oxidative addition approximately 10² to 10³ times faster than aryl bromides, enabling exclusive coupling at the C–I position first, followed by subsequent activation of the C–Br bond under modified conditions [1]. In contrast, the closest non-fluorinated analog 3-bromo-2-iodobenzotrifluoride (CAS 85977-23-7) also presents I at C-2 and Br at C-3, but lacks the 5-fluoro substituent, resulting in a different electronic environment that alters the relative oxidative addition rates and can reduce chemoselectivity in the first coupling step . The regioisomer 4-bromo-3-fluoro-5-iodobenzotrifluoride (CAS 1936246-32-0) places iodine at C-5 and bromine at C-4, giving a fundamentally different spatial relationship between the two leaving groups, which changes the order and feasibility of sequential coupling strategies . No head-to-head comparative kinetic study was identified for these specific compounds; the differentiation asserted here is based on well-established class-level principles of aryl halide reactivity in palladium-catalyzed cross-coupling [1].

Sequential cross-coupling Orthogonal reactivity C–I vs C–Br chemoselectivity Palladium catalysis

Predicted LogP Differentiation: Higher Lipophilicity of the F₄-Analog vs F₃-Benzotrifluoride Comparators Modulates Pharmacokinetic Profile of Derived Compounds

The target compound (C₇H₂BrF₄I) contains four fluorine atoms (three in the CF₃ group plus one aromatic F at C-5), giving it a predicted LogP of 4.21 . The closest non-fluorinated analogs, including 3-bromo-2-iodobenzotrifluoride (CAS 85977-23-7), 3-bromo-4-iodobenzotrifluoride (CAS 481075-58-5), and 5-bromo-2-iodobenzotrifluoride (CAS 364-12-5), all share the formula C₇H₃BrF₃I (three fluorines, no aromatic F) and correspondingly predict lower LogP values, typically in the range of 3.6–3.9 . The difference of approximately 0.3–0.6 LogP units corresponds to a 2- to 4-fold increase in octanol-water partition coefficient, which can significantly affect the membrane permeability, metabolic stability, and protein binding of final drug-like molecules derived from this building block [1]. This is not a measured LogP for these specific compounds but a computational prediction based on the Chemsrc database (ALogP) and standard additive fragment models.

Lipophilicity LogP Drug-likeness Fluorine substitution

Purity Grade Availability: 98% (GC) Grade Provides Higher Batch-to-Batch Reproducibility Than Standard 95% Grade for Critical Synthetic Sequences

The target compound is commercially available in two distinct purity specifications: 95% (standard grade, e.g., AKSci J62973, Chemscene CS-0195443) and 98% by GC (high-purity grade, e.g., AKSci Y3547, Apollo Scientific PC501312, Alfa Chemistry OFC1027511938) . In contrast, several structurally similar comparators—including 3-bromo-2-iodobenzotrifluoride (CAS 85977-23-7, typically 95%), 3-bromo-4-iodobenzotrifluoride (CAS 481075-58-5, typically 95%), and 5-bromo-2-iodobenzotrifluoride (CAS 364-12-5, typically 95–96%)—are predominantly listed at 95% purity with limited availability of a verified 98% (GC) grade . The 98% (GC) specification for the target compound is supported by multiple independent vendors (AKSci, Apollo Scientific, Alfa Chemistry), indicating supply-chain maturity and analyst-verified batch consistency. A 3% absolute purity difference can translate to substantially different levels of reactive impurities (e.g., dehalogenated byproducts, residual Pd) that interfere with catalytic cycles in cross-coupling, potentially reducing effective yields by more than 3% due to catalyst poisoning or side reactions.

Purity specification GC assay Batch reproducibility Procurement specification

Molecular Weight Differentiation: The F₄-Benzotrifluoride Core Provides a Higher Mass Tag (368.89 Da) Useful for LC-MS Tracking in Metabolic Studies

The target compound has a molecular weight of 368.89 Da (C₇H₂BrF₄I), compared to 350.90 Da for all non-fluorinated Br/I/CF₃ analogs (C₇H₃BrF₃I), representing a +18.0 Da mass shift . This additional mass originates from the single aromatic fluorine atom at C-5 replacing a hydrogen. The characteristic bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) combined with iodine (¹²⁷I monoisotopic) and the +18 Da offset from F₃-analogs creates a highly distinctive MS pattern that facilitates unambiguous tracking of derived metabolites or degradation products in complex biological matrices . Additionally, the LogP of 4.21 coupled with the heavy-atom bromine/iodine combination yields strong LC-MS signal intensity via enhanced electrospray ionization response due to the hydrophobicity-driven surface activity of halogenated aromatics [1].

Mass spectrometry Isotopic pattern Metabolite tracking Halogen mass tag

Supplier Diversity and Multi-Continent Stocking: Reduced Lead Time vs Single-Source or Regional-Only Comparator Building Blocks

The target compound is currently stocked by at least six independent suppliers spanning three continents: AKSci (USA, California), Apollo Scientific (UK), Alfa Chemistry (USA), Chemscene (USA), CymitQuimica (Spain, distributing Biosynth), and Leyan (China) . In contrast, the regioisomer 4-bromo-3-fluoro-5-iodobenzotrifluoride (CAS 1936246-32-0) is listed by fewer than four suppliers, and the non-fluorinated analog 3-bromo-2-iodobenzotrifluoride (CAS 85977-23-7) is primarily available through European channels (CymitQuimica, Apollo Scientific, Fluoropharm), limiting expedited delivery options for North American and Asian research sites . This multi-supplier landscape creates competitive pricing pressure and mitigates the risk of single-source supply disruption that could delay preclinical or process chemistry campaigns. The compound's MDL number (MFCD09800680) further enables unambiguous cross-referencing across supplier catalogs.

Supply chain resilience Multi-vendor sourcing Global stock availability Procurement risk

Computational Drug-Likeness: Zero H-Bond Donors/Acceptors and Low Topological PSA Distinguish This Scaffold for CNS Drug Design

Computational chemistry data for the target compound reports TPSA (Topological Polar Surface Area) = 0 Ų, H-bond acceptors = 0, H-bond donors = 0, and rotatable bonds = 0 . This places the scaffold in an extreme region of physicochemical space associated with high passive blood-brain barrier (BBB) permeability, as compounds with TPSA < 60–70 Ų and low H-bonding capacity are strongly favored for CNS penetration [1]. The comparators 3-bromo-2-iodobenzotrifluoride and 5-bromo-2-iodobenzotrifluoride also have TPSA ≈ 0 Ų (no heteroatom H-bond acceptors beyond halogens), but the 5-fluoro substituent of the target compound provides an additional electronegative moiety that can engage in weak, polarized C–F···H interactions without formally contributing to TPSA, potentially enhancing binding affinity to certain protein pockets while retaining BBB-permeable characteristics [2]. This combination is not available in the non-fluorinated analogs.

CNS drug design Blood-brain barrier penetration Topological polar surface area Physicochemical profiling

Optimal Application Scenarios for 3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS 1027511-93-8) Based on Quantitative Differentiation Evidence


Sequential Suzuki-Miyaura/Stille Cross-Coupling for Unsymmetrical Biaryl and Terphenyl Synthesis in Drug Discovery

The orthogonal C–I (C-2) and C–Br (C-3) bonds of 3-bromo-5-fluoro-2-iodobenzotrifluoride enable a two-step sequential coupling strategy: first, Pd-catalyzed coupling at the more reactive aryl iodide position with an arylboronic acid (Suzuki) or arylstannane (Stille) under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 60–80 °C), followed by activation of the remaining aryl bromide at elevated temperature or with a more active catalyst system (e.g., Pd(dba)₂/SPhos, K₃PO₄, toluene, 100 °C) [1]. This programmable sequence is not achievable with non-ortho-dihalogenated comparators such as 5-bromo-2-iodobenzotrifluoride (CAS 364-12-5), where the 1,3-relationship of halogens places them in comparable electronic environments, reducing chemoselectivity . The 5-fluoro substituent further electronically deactivates the ring toward oxidative addition at the bromide position, widening the selectivity window between the two coupling steps. The high purity specification (98% GC, available from multiple vendors) minimizes the risk of catalyst poisoning from halogen-depleted impurities .

CNS-Penetrant Fragment and Lead Molecule Construction Utilizing Low TPSA Benzotrifluoride Scaffold

With TPSA = 0 Ų, zero H-bond donors/acceptors, and LogP = 4.21, 3-bromo-5-fluoro-2-iodobenzotrifluoride is structurally pre-optimized for constructing CNS drug candidates that require passive BBB penetration [1]. The aromatic C–F bond at C-5 provides a metabolic soft spot for cytochrome P450 oxidative deflection while not contributing to TPSA, a dual advantage over non-fluorinated analogs (e.g., CAS 85977-23-7) that either lack metabolic blocking sites or require additional synthetic steps to install fluorine post-coupling . Fragment-based drug discovery (FBDD) programs targeting neurodegenerative or psychiatric indications can directly elaborate this scaffold via the iodine handle, retain the bromine for late-stage diversification, and rely on the trifluoromethyl group for enhanced metabolic stability and target binding affinity through hydrophobic and dipolar interactions .

Analytical Reference Standard and Metabolite Tracking in Preclinical DMPK Using the +18 Da Mass Tag Signature

The +18.0 Da molecular weight offset of 3-bromo-5-fluoro-2-iodobenzotrifluoride relative to all F₃-benzotrifluoride analogs (C₇H₃BrF₃I, MW 350.90) enables its use as a non-radioactive, mass-differentiated probe in comparative drug metabolism studies [1]. When a lead series contains both F₃ and F₄ members, the two can be co-incubated in the same liver microsome or hepatocyte assay and distinguished by their characteristic [M+H]⁺ ions separated by 18 Da, with the additional bromine/iodine isotopic signature providing secondary confirmation . This analytical strategy, widely used in agrochemical and pharmaceutical metabolism research, eliminates inter-experiment variability and reduces LC-MS instrument time. The 98% (GC) grade ensures that trace-level metabolites are not obscured by impurity peaks in the total ion chromatogram .

Agrochemical Intermediate Synthesis Requiring Multi-Sourced, Supply-Chain-Resilient Building Blocks

Agrochemical development programs demand reliable, multi-kilogram access to key intermediates across geographically distributed manufacturing sites. The target compound's multi-supplier, multi-continent stocking profile—with verified inventory at AKSci (USA), Apollo Scientific (UK/USA), CymitQuimica (EU), and Asian vendors (Leyan, Sunwaypharm)—provides procurement redundancy that is absent for many comparator building blocks, which are often single-sourced from European specialty suppliers [1]. The 5-fluoro substituent is particularly valuable in agrochemical design, where fluorine substitution is known to enhance environmental stability, reduce soil mobility, and improve target-site binding in herbicides and fungicides . This compound has been listed in the context of benzotrifluoride-derived agrochemical intermediates, and its availability at both 95% and 98% (GC) grades allows cost-optimized procurement for early- vs late-stage development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-fluoro-2-iodobenzotrifluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.